6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one
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Overview
Description
6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone core and a dihydroisoquinoline sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroisoquinoline Sulfonyl Intermediate: This step involves the reaction of 3,4-dihydroisoquinoline with a sulfonyl chloride derivative under basic conditions to form the sulfonyl intermediate.
Coupling with Pyridazinone Core: The sulfonyl intermediate is then coupled with a pyridazinone derivative in the presence of a suitable coupling agent, such as EDCI or DCC, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating enzyme functions and protein interactions.
Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridazinone core may interact with other proteins or nucleic acids, affecting various cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: A potent inhibitor of aldo-keto reductase AKR1C3, used in cancer research.
Ethyl 3,4-dihydroisoquinolin-2(1H)-ylacetate:
Uniqueness
6-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-ethylphenyl]pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core and a dihydroisoquinoline sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C21H21N3O3S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-ethylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C21H21N3O3S/c1-2-15-7-8-17(19-9-10-21(25)23-22-19)13-20(15)28(26,27)24-12-11-16-5-3-4-6-18(16)14-24/h3-10,13H,2,11-12,14H2,1H3,(H,23,25) |
InChI Key |
OVLRKUVYRJQYIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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